N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine
Overview
Description
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine is a chemical compound that belongs to the class of cyclopropanamines. It is a psychoactive substance that has been studied for its potential therapeutic effects in medical research. The compound has also been investigated for its environmental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 4-methoxy-3-methylbenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropanamines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its psychoactive properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors in the brain, leading to changes in neurotransmitter levels and signaling pathways. This interaction can result in various physiological and psychological effects, depending on the specific receptors and pathways involved .
Properties
IUPAC Name |
N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(3-6-12(9)14-2)8-13-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZFTVMQPTWJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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